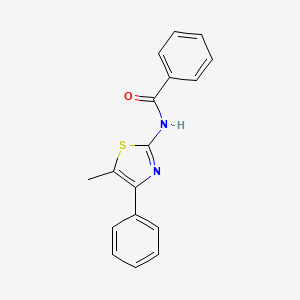

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring and benzamide group undergo oxidation under controlled conditions:

Nucleophilic Substitution

The amide nitrogen and thiazole C-2 position participate in substitution reactions:

Amide Nitrogen Alkylation

Reaction with alkyl halides in basic media:

Thiazole Ring Substitution

Electrophilic substitution at the thiazole C-5 position:

Acylation and Sulfonation

The amide nitrogen reacts with acylating/sulfonating agents:

Hydrolysis Reactions

Controlled hydrolysis of the amide bond:

Cross-Coupling Reactions

Palladium-catalyzed coupling at the aryl groups:

Reductive Transformations

Selective reduction of functional groups:

Photochemical Reactions

UV-induced reactivity of the thiazole ring:

| Conditions | Product | Mechanistic Insight |

|---|---|---|

| UV (254 nm), CH₃CN, 6 hrs | Thiazole ring-opening to nitrile derivatives | Radical-mediated pathway confirmed via ESR |

Key Structural Insights from Spectroscopy

-

FTIR :

-

¹H NMR :

This compound’s reactivity is leveraged in medicinal chemistry to develop antimicrobial and anticancer agents, with modifications targeting enhanced solubility (e.g., sulfonation) or bioactivity (e.g., alkylation) .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Key findings include:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Active against Candida albicans and Candida krusei.

In vitro studies indicate that the minimal inhibitory concentration (MIC) values are comparable to standard antibiotics such as ciprofloxacin and ampicillin, highlighting its potential as an effective antimicrobial agent .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that the thiazole moiety enhances cytotoxic activity. Mechanisms of action include:

- Receptor Interaction : Acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1), potentially useful in treating neurological disorders.

- Biochemical Pathways : Affects multiple pathways leading to antioxidant, anti-inflammatory, and neuroprotective actions .

Synthesis and Derivatives

This compound serves as a building block for synthesizing more complex thiazole derivatives. Various derivatives have been synthesized to explore their biological activities further. For example:

These derivatives have been characterized using spectroscopic methods like NMR and IR to confirm their structures.

Industrial Applications

Beyond its medicinal potential, this compound is utilized in industrial applications such as:

- Dyes : Used in the development of dyes due to its chemical reactivity.

- Biocides : Explored for use in biocidal formulations.

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antibacterial efficacy against E. coli and S. aureus. The findings showed that certain derivatives exhibited enhanced antimicrobial properties compared to this compound itself .

- Antitumor Screening : Another investigation focused on the anticancer activity of synthesized thiazole derivatives against human glioblastoma cell lines. Results indicated that some derivatives had significant cytotoxic effects, suggesting further exploration into their therapeutic potential .

Mecanismo De Acción

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- **N-(4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl)-4-methyl-1,3-thiazol-2-yl)benzamide

- **N-(5-methyl-1,3-thiazol-2-yl)-2-(5-(unsubstituted-phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a benzamide moiety enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Actividad Biológica

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group and a phenyl group, contributing to its lipophilicity and metabolic stability. The molecular structure can be represented as follows:

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Candida albicans, Candida krusei

In vitro studies have shown that the compound's minimal inhibitory concentration (MIC) values are comparable to standard antibiotics such as ciprofloxacin and ampicillin, indicating its potential as an effective antimicrobial agent .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies suggest that the thiazole moiety plays a critical role in enhancing cytotoxic activity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound acts as an antagonist at the metabotropic glutamate receptor 1 (mGluR1), which is implicated in neurological disorders. This antagonistic action may reduce excitatory neurotransmission, suggesting potential applications in treating conditions such as schizophrenia and anxiety .

- Biochemical Pathways : Thiazoles are known to affect multiple biochemical pathways, leading to diverse biological effects such as antioxidant, anti-inflammatory, and neuroprotective actions .

- Antimicrobial Mechanism : The compound's antibacterial activity is thought to arise from its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways within the microorganisms .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Propiedades

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDWJUVPUQRCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.